Fmoc-Lys(Mca)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJJONDPLYEAMC-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Fluorescent Amino Acid Derivatives in Modern Research
The study of biological systems has been revolutionized by fluorophores, which allow for non-invasive investigation within living cells and organisms. nih.gov Fluorescent amino acids, in particular, offer a distinct advantage over larger fluorescent protein tags like GFP. nih.govrsc.org Their smaller size allows for site-specific incorporation into peptides and proteins through methods like solid-phase peptide synthesis (SPPS), preserving the native structure and function of the biomolecule under investigation. acs.org This precision enables more localized and detailed studies of protein conformation, protein-protein interactions, and other cellular activities. nih.govacs.org
The development of a diverse toolbox of fluorescent amino acids with tunable spectral properties has been a key area of advancement. nih.gov These specialized molecules are crucial for techniques such as Fluorescence Resonance Energy Transfer (FRET), which is widely used to study enzyme kinetics and molecular interactions. acs.orgnih.gov
The Foundational Role of Fmoc Lys Mca Oh As a Specialized Peptide Building Block
Fmoc-Lys(Mca)-OH is a derivative of the amino acid lysine (B10760008), featuring two critical modifications that make it a valuable reagent in peptide chemistry. axispharm.comsmolecule.com The 'Fmoc' (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting shield for the alpha-amino group of lysine. axispharm.com This protection is crucial during solid-phase peptide synthesis (SPPS), as it allows for the controlled, stepwise addition of amino acids to a growing peptide chain, preventing unwanted side reactions. axispharm.comchempep.com The Fmoc group is stable under many reaction conditions but can be easily removed at the appropriate time to allow the peptide chain to be extended.
The second key feature is the 'Mca' (7-methoxycoumarin-4-acetyl) group attached to the epsilon-amino group of the lysine side chain. axispharm.com The Mca moiety is a fluorophore, a chemical group that can absorb light at a specific wavelength and then emit it at a longer wavelength. axispharm.com This fluorescent property is the cornerstone of its utility, allowing the resulting peptide to be detected and quantified with high sensitivity. axispharm.com
Overview of Academic Research Trajectories and Applications
Solution-Phase Synthesis Strategies
Solution-phase synthesis offers a versatile platform for the production of this compound, allowing for straightforward monitoring and purification of intermediates. Key strategies involve the differential protection of the two amino groups of lysine (B10760008) to direct the acylation to the ε-position.
Copper Complexation-Mediated ε-Amino Group Functionalization
A classic and effective method for the selective modification of the lysine side chain involves the use of a copper(II) complex. cdnsciencepub.comnih.gov In this approach, L-lysine is treated with a copper salt, such as basic cupric carbonate, to form a chelate complex where the α-amino and α-carboxyl groups are coordinated to the copper ion. nih.govgoogle.comug.edu.pl This coordination effectively protects these groups, leaving the ε-amino group available for reaction.
The synthesis proceeds by reacting L-lysine monohydrochloride with basic cupric carbonate in water at reflux. nih.gov The resulting copper-complexed lysine is then reacted with 7-methoxycoumarin-4-acetic acid (Mca) that has been pre-activated. nih.gov Activation of the Mca is typically achieved using a carbodiimide (B86325) coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxy-succinimide (NHS) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govnih.gov The coupling reaction is generally performed in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). nih.gov
Following the successful acylation of the ε-amino group, the copper ion must be removed to liberate the free α-amino and carboxyl groups. This is often accomplished by treatment with a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) or by precipitation of the copper as an insoluble salt, for instance, by using hydrogen sulfide (B99878) or oxalic acid dihydrate. cdnsciencepub.comresearchgate.net The final step involves the protection of the newly freed α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is typically carried out by reacting the N-ε-(Mca)-L-lysine with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions. google.com
Table 1: Key Steps in Copper Complexation-Mediated Synthesis
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| 1. Complexation | L-lysine monohydrochloride, basic cupric carbonate, water, reflux. nih.gov | To protect the α-amino and α-carboxyl groups of lysine. cdnsciencepub.com |
| 2. Activation of Mca | 7-methoxycoumarin-4-acetic acid (Mca), DIC, HOAt, NMP or DMF. nih.gov | To form a reactive ester of Mca for efficient coupling. |
| 3. Coupling | Copper-complexed lysine, activated Mca, DIPEA, 0°C to room temperature. nih.gov | To selectively acylate the ε-amino group of lysine. |
| 4. Demetallation | EDTA or oxalic acid dihydrate. cdnsciencepub.com | To remove the copper ion and liberate the α-amino and carboxyl groups. |
| 5. Fmoc Protection | N-ε-(Mca)-L-lysine, Fmoc-OSu, base. google.com | To introduce the Fmoc protecting group onto the α-amino group. |
Utilization of N-Hydroxysuccinimide Esters for Mca Coupling
N-Hydroxysuccinimide (NHS) esters are highly reactive intermediates widely used for acylating primary amines to form stable amide bonds. nih.gov In the synthesis of this compound, this method can be employed to couple the Mca group to the lysine side chain.
The process begins with the activation of 7-methoxycoumarin-4-acetic acid (Mca) by converting it into its NHS ester, Mca-OSu. This is achieved by reacting Mca with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or DIC. The resulting Mca-OSu is a stable, crystalline solid that can be isolated and purified before its use in the subsequent step.
The key to this strategy is the use of a lysine derivative where the α-amino group is already protected, typically with the Fmoc group. Therefore, the starting material is Fmoc-Lys-OH. The coupling reaction involves treating Fmoc-Lys-OH with the pre-formed Mca-OSu in a suitable solvent, often DMF or DMSO, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to facilitate the reaction with the ε-amino group. This approach offers high selectivity due to the pre-protection of the α-amino group, minimizing the formation of di-substituted byproducts. chempep.com
Advanced and Expedited Preparative Techniques
To improve the efficiency and speed of synthesis, modern techniques such as microwave-assisted synthesis have been developed and applied to the preparation of fluorescently labeled amino acids.
Microwave-Assisted Synthetic Routes for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsemanticscholar.orgrsc.org This technology can be effectively applied to the synthesis of this compound.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to overnight nih.gov | Minutes (e.g., 45 min) nih.gov |
| Temperature | Room temperature or elevated nih.gov | Controlled, rapid heating (e.g., 45°C) nih.gov |
| Yield | Generally good | Often improved nih.gov |
| Purity | High, requires purification | High, requires purification nih.gov |
Purity Assessment and Yield Optimization in Laboratory and Scaled Production
Regardless of the synthetic route chosen, rigorous purity assessment and optimization of reaction conditions are paramount to ensure the final product meets the high standards required for applications like peptide synthesis.
The purity of this compound is typically assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is the primary method for determining the purity, with typical specifications requiring ≥97.0% purity by area percentage. sigmaaldrich.comscientificlabs.co.uk Thin-layer chromatography (TLC) is also used for a quick assessment of reaction completion and purity. scientificlabs.co.uk The identity of the compound is confirmed by spectroscopic methods such as infrared (IR) spectroscopy and mass spectrometry (MS) to verify the molecular weight (584.62 g/mol ). sigmaaldrich.comaxispharm.com Enantiomeric purity is also a critical parameter, usually requiring ≥99.0% of the L-enantiomer, which is determined by chiral chromatography. scientificlabs.co.uk
Yield optimization involves systematically adjusting various reaction parameters. These include the choice of solvent, the molar ratios of reactants and coupling agents, reaction temperature, and reaction time. For instance, in the copper complexation method, ensuring the complete formation of the copper complex and the efficient removal of the metal post-reaction are crucial for maximizing the yield. In scaled-up production, factors such as heat transfer, mixing efficiency, and the ease of product isolation and purification become increasingly important considerations for maintaining high yields and purity.
Table 3: Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| This compound | N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine |
| Mca | 7-Methoxycoumarin-4-acetic acid |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Lys | Lysine |
| NHS | N-Hydroxysuccinimide |
| DIC | N,N'-Diisopropylcarbodiimide |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
| NMP | N-Methyl-2-pyrrolidone |
| DMF | Dimethylformamide |
| EDTA | Ethylenediaminetetraacetic acid |
| Fmoc-OSu | Fmoc-N-hydroxysuccinimide ester |
| DIPEA | Diisopropylethylamine |
| DCC | Dicyclohexylcarbodiimide |
| DMSO | Dimethyl sulfoxide |
| Dnp | 2,4-Dinitrophenyl |
Applications in Solid-Phase Peptide Synthesis (SPPS)
This compound is particularly well-suited for SPPS, a technique that involves the synthesis of peptides on a solid support or resin. peptide.com This methodology allows for the efficient removal of excess reagents and byproducts, leading to the production of high-purity peptides.
The use of this compound allows for the direct and site-specific incorporation of the Mca fluorophore into a peptide sequence. sigmaaldrich.com This "building block" approach is highly advantageous as it eliminates the need for post-synthetic modification of the peptide, which can often be inefficient and lead to a mixture of products. The Mca group is typically used in conjunction with a quencher molecule, such as Dabcyl or a 2,4-dinitrophenyl (Dnp) group, to create fluorescence resonance energy transfer (FRET) peptide substrates. sigmaaldrich.com In the intact peptide, the fluorescence of the Mca group is quenched by the nearby quencher. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the two are separated, resulting in an increase in fluorescence that can be monitored in real-time. sigmaaldrich.com
Table 1: Spectral Properties of Mca and Common Quenchers
| Fluorophore/Quencher | Excitation Wavelength (λmax, nm) | Emission Wavelength (λem, nm) |
| Mca | 328 | 393 |
| Dabcyl | 453 | - |
| Dnp | 348 | - |
This table is based on data from multiple sources. sigmaaldrich.com
The compatibility of this compound with standard Fmoc-SPPS chemistry makes it amenable to automated peptide synthesis. nih.govnih.gov Automated synthesizers utilize pre-programmed protocols to carry out the repetitive steps of deprotection, washing, coupling, and capping, allowing for the rapid and efficient synthesis of complex peptides. nih.govchempep.com The use of automated microwave-assisted peptide synthesizers can further enhance the speed and efficiency of incorporating this compound into peptide sequences. nih.gov
This compound has been successfully employed in the synthesis of complex peptide architectures, such as triple-helical peptides (THPs). nih.govnih.gov THPs are synthetic mimics of collagen and are used to study the structure and function of this important extracellular matrix protein. In one study, a THP substrate was synthesized with Mca as the fluorophore and Dnp as the quencher to investigate the activity of matrix metalloproteinases (MMPs). nih.govnih.gov The ability to incorporate fluorescent labels at specific sites within the triple helix is crucial for understanding the dynamics of collagen degradation by these enzymes.
Automated Peptide Synthesis Protocols for this compound Integration
Stability and Compatibility Considerations in Peptide Derivatization
A key advantage of using this compound is the stability of the Mca moiety under the various conditions required for peptide synthesis and purification.
The Fmoc protecting group is typically removed using a mild base, such as piperidine (B6355638) in dimethylformamide (DMF). springernature.commdpi.com The Mca group is stable under these basic conditions, ensuring that the fluorescent label remains intact throughout the synthesis process. sigmaaldrich.comsigmaaldrich.com Furthermore, the Mca group is also stable to the acidic conditions used to cleave the completed peptide from the solid support resin. sigmaaldrich.com The most common cleavage cocktail for Fmoc-SPPS is a mixture containing a high concentration of trifluoroacetic acid (TFA). thermofisher.com
In some cases, particularly in Boc-based peptide synthesis, harsher acidic reagents such as hydrogen fluoride (B91410) (HF) are used for the final cleavage step. plos.orgmdpi.com Research has shown that the Lys(Mca) residue is stable to HF cleavage conditions. chempep.com This robustness makes this compound a versatile building block that can be used in a variety of peptide synthesis strategies, including those that require more stringent cleavage conditions, such as the synthesis of peptide thioesters for native chemical ligation. chempep.com
Fluorescence Based Applications of Fmoc Lys Mca Oh Conjugates
Design and Development of Fluorogenic Enzyme Substrates
The primary application of Fmoc-Lys(Mca)-OH is in the creation of fluorogenic enzyme substrates, particularly for proteases. These substrates are engineered to emit a fluorescent signal only after being cleaved by a specific enzyme. This "turn-on" fluorescence provides a direct and real-time measure of enzyme activity. researchgate.netspringernature.com
Principles of Fluorescence Resonance Energy Transfer (FRET) in Protease Assay Design
A key technology underpinning the use of these substrates is Fluorescence Resonance Energy Transfer (FRET). FRET is a non-radiative process where an excited fluorophore (the donor) transfers energy to a nearby acceptor molecule (the quencher). eurogentec.combachem.com This energy transfer only occurs when the donor and quencher are in close proximity, typically within 10-100 Å. lifetein.comlifetein.com
In the context of protease assays, a peptide substrate is designed to contain both a fluorophore, such as Mca, and a quencher. eurogentec.com When the substrate is intact, the quencher effectively suppresses the fluorescence of the Mca group. However, when a protease cleaves the peptide sequence separating the Mca and the quencher, they diffuse apart. lifetein.com This separation disrupts the FRET process, leading to a significant increase in the fluorescence emitted by the Mca donor. eurogentec.combachem.com This change in fluorescence can be monitored to provide a continuous and sensitive measurement of protease activity. springernature.com
Strategic Pairing of Mca with Quenching Moieties (e.g., Dabcyl, 2,4-Dinitrophenyl)
The effectiveness of a FRET-based substrate relies heavily on the chosen fluorophore-quencher pair. The Mca group is a popular fluorophore due to its high quantum yield. researchgate.net It is frequently paired with quenchers like the 2,4-dinitrophenyl (Dnp) group. researchgate.netnih.gov The Dnp moiety is an efficient quencher for Mca and can be easily incorporated into peptide substrates, often via a modified lysine (B10760008) residue. nih.govnih.gov This Mca/Dnp pair has been widely used in the development of substrates for various proteases, including matrix metalloproteinases. researchgate.netacs.org
Another common quencher is Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid). While the EDANS/Dabcyl pair is noted for its exceptional quenching efficiency and high signal-to-noise ratio, the Mca/Dnp pair remains a valuable and frequently used combination in metalloprotease assays. lifetein.comlifetein.com The choice of quencher depends on factors such as spectral overlap with the fluorophore, quenching efficiency, and the specific requirements of the assay. lifetein.com
| FRET Pair | Donor Ex/Em (nm) | Quencher | Typical Application |
| Mca/Dnp | 325/393 | 2,4-dinitrophenyl | Metalloprotease assays |
| EDANS/DABCYL | 335/490 | 4-((4-dimethylamino)phenyl)azo)benzoic acid | Protease substrates, nucleic acid probes |
| Cy3/Cy5 | >50 Å Förster distance | Cy5 | Protein interaction studies |
| FITC/TAMRA | 490/520 | TAMRA | Cell imaging |
Enzymatic Activity Profiling and Kinetic Analysis
This compound-derived substrates are powerful tools for detailed studies of enzyme behavior, including determining substrate preferences and measuring the speed of enzymatic reactions.
Elucidation of Protease Substrate Specificity and Cleavage Site Recognition
By creating libraries of peptides with varying amino acid sequences, where each peptide contains the Mca/quencher pair, researchers can rapidly screen for the preferred cleavage sites of a particular protease. sinica.edu.twnih.gov When the protease is introduced to the library, only the peptides with the optimal recognition sequence will be cleaved, resulting in a fluorescent signal. sinica.edu.tw This method allows for a comprehensive mapping of a protease's substrate specificity. sinica.edu.twnih.gov Such studies are crucial for designing selective inhibitors and for understanding the biological roles of different proteases. sinica.edu.tw
Quantitative Measurement of Enzyme Reaction Kinetics and Hydrolysis Rates
Fluorogenic substrates enable the real-time monitoring of enzymatic reactions, which is essential for determining key kinetic parameters. jasco-global.comassayquant.com The rate of the reaction is directly proportional to the increase in fluorescence over time. nih.gov By measuring the initial reaction velocities at different substrate concentrations, one can calculate the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). jasco-global.comnih.gov The Km value reflects the affinity of the enzyme for the substrate, while the catalytic efficiency of the enzyme is often expressed as kcat/Km. researchgate.netasm.org This quantitative data is fundamental to understanding how enzymes function and how their activity is regulated. jasco-global.com
Investigations into Matrix Metalloproteinase (MMP) Activity and Inhibition
A significant area of research where this compound-based substrates have been instrumental is in the study of matrix metalloproteinases (MMPs). researchgate.netnih.gov MMPs are a family of enzymes involved in the remodeling of the extracellular matrix and are implicated in both normal physiological processes and diseases like cancer. acs.orgnih.gov
Fluorogenic substrates, often designed to mimic the collagen cleavage site, have been developed to specifically measure the activity of different MMPs, such as MMP-1, MMP-2, MMP-9, and MMP-13. researchgate.netacs.org For example, a substrate with the sequence Mca-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Lys(Dnp)-Gly has been used to assay the activity of several MMPs. researchgate.net The cleavage of the Gly-Leu bond in this peptide separates the Mca fluorophore from the Dnp quencher, producing a quantifiable fluorescent signal. researchgate.net These assays are not only used to measure MMP activity but also to screen for and characterize potential MMP inhibitors, which are of great interest as therapeutic agents. springernature.comscispace.com
| MMP | Substrate Example | Kinetic Parameter (kcat/Km) | Reference |
| MMP-1 | fTHP-3 | ~1.3 x 10^3 M-1s-1 | acs.org |
| MMP-2 | fTHP-3 | ~1.3 x 10^3 M-1s-1 | acs.org |
| MMP-13 | fTHP-3 | > MMP-1, MMP-2 | acs.org |
| Bacterial Collagenase | fTHP | 25,000 M-1s-1 | nih.gov |
Analysis of Other Proteolytic Enzyme Families (e.g., Bacterial Collagenases, Insulin-Degrading Enzyme)
The versatility of the 7-methoxycoumarin-4-acetyl (Mca) fluorophore, introduced into peptides via this compound, extends beyond the study of matrix metalloproteinases to other significant protease families, including bacterial collagenases and insulin-degrading enzyme (IDE). The core principle remains the use of fluorescence resonance energy transfer (FRET), where the Mca group serves as the fluorophore and a suitable quencher, often a 2,4-dinitrophenyl (Dnp) group, is also incorporated into the peptide substrate. Cleavage of the peptide by the target enzyme separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
Bacterial Collagenases: These enzymes are crucial for bacterial pathogenesis and are also widely used in biomedical research for tissue dissociation. To monitor their activity, specialized FRET substrates have been designed to mimic the structure of collagen. abcam.com One such substrate is a fluorogenic triple-helical peptide (fTHP) which incorporates the Mca fluorophore and a Dnp quencher. nih.gov The design of these substrates often involves flanking a known bacterial collagenase cleavage sequence with multiple Gly-Pro-Hyp repeats to ensure a stable triple-helical conformation. nih.gov
For example, a substrate with the sequence (Gly-Pro-Hyp)₄-Gly-Lys(Mca)-Thr-Gly-Pro-Leu-Gly-Pro-Pro-Gly-Lys(Dnp)-Ser-(Gly-Pro-Hyp)₄-NH₂ was developed. nih.gov In this design, the Mca group is attached to a lysine residue on one side of the cleavage site (Leu-Gly), and the Dnp quencher is attached to a lysine on the other side. This fTHP was shown to be efficiently hydrolyzed by bacterial collagenase with a kcat/KM of 25,000 M⁻¹s⁻¹, while remaining stable in the presence of other proteases like trypsin, clostripain, and thermolysin, demonstrating its specificity. nih.gov The development of such substrates allows for the rapid and specific assessment of bacterial collagenase activity, which is valuable for applications like evaluating the efficiency of cell isolation procedures. nih.gov
Insulin-Degrading Enzyme (IDE): IDE is a key zinc metalloprotease involved in the degradation of several signaling peptides, including insulin, glucagon, and amyloid-beta, making it a target of interest for diseases like type 2 diabetes and Alzheimer's disease. nih.govresearchgate.net Fluorogenic peptide substrates are instrumental in studying IDE activity and for screening potential inhibitors. nih.gov
A commonly used substrate for IDE is Mca-RPPGFSAFK(Dnp)-OH, which is a quenched fluorogenic peptide derivative of bradykinin. nih.govbiorxiv.org The cleavage of this substrate by IDE separates the Mca fluorophore from the Dnp quencher, leading to an increase in fluorescence that can be monitored in real-time. nih.gov This assay has been used to determine the potency of IDE inhibitors and to understand the enzyme's role in glucose and hormone regulation. nih.govresearchgate.net
Furthermore, custom FRET substrates have been developed based on the primary cleavage sites of other IDE targets, such as ghrelin. biorxiv.org For instance, the substrate Mca-QRVQQRKESKK(Dnp)-OH was synthesized to study the kinetics of ghrelin proteolysis by IDE. biorxiv.org Such tools are invaluable for dissecting the substrate specificity of IDE and for developing targeted therapeutic strategies. biorxiv.org
| Enzyme Family | Peptide Substrate | Key Findings | Reference |
|---|---|---|---|
| Bacterial Collagenase | (Gly-Pro-Hyp)₄-Gly-Lys(Mca)-Thr-Gly-Pro-Leu-Gly-Pro-Pro-Gly-Lys(Dnp)-Ser-(Gly-Pro-Hyp)₄-NH₂ | Demonstrated high specificity and efficiency (kcat/KM = 25,000 M⁻¹s⁻¹) for bacterial collagenase. Not cleaved by other common proteases. | nih.gov |
| Insulin-Degrading Enzyme (IDE) | Mca-RPPGFSAFK(Dnp)-OH | Widely used to assay IDE activity and screen for inhibitors. Cleavage by IDE results in a measurable fluorescence increase. | nih.govbiorxiv.org |
| Insulin-Degrading Enzyme (IDE) | Mca-QRVQQRKESKK(Dnp)-OH | Developed based on ghrelin cleavage sites to study the kinetics of its proteolysis by IDE. | biorxiv.org |
Biosensor Development for Real-Time Enzymatic Detection
The conjugation of this compound into peptides forms the foundation for developing sophisticated biosensors capable of real-time detection of enzymatic activity. These biosensors leverage the sensitivity of fluorescence-based assays and can be engineered for specific applications, including in situ monitoring.
The engineering of peptide-based biosensors using this compound revolves around the principles of FRET. mdpi.com The fundamental design involves a peptide sequence that is specifically recognized and cleaved by a target protease. This substrate peptide is dually labeled with a FRET pair: the Mca group (the donor fluorophore), introduced via this compound, and a quencher molecule (the acceptor), such as Dnp, attached to another amino acid, typically lysine. nih.gov
In the intact peptide, the close proximity of the Mca and Dnp moieties allows for efficient FRET, resulting in quenched fluorescence of the Mca group. mdpi.com Upon enzymatic cleavage of the peptide backbone, the donor and acceptor are separated, disrupting FRET and leading to a significant increase in the Mca fluorescence emission. mdpi.com This change in fluorescence provides a direct and quantifiable measure of proteolytic activity.
The versatility of solid-phase peptide synthesis (SPPS) allows for the precise placement of the this compound and the quencher-labeled amino acid within the peptide sequence to optimize the FRET efficiency and cleavage kinetics. researchgate.net Furthermore, these peptide probes can be immobilized onto various surfaces, such as microfluidic chips or nanoparticles, to create integrated biosensor devices. researchgate.net This immobilization can be achieved through various chemical strategies, creating a platform for reusable or continuous monitoring of protease activity.
A significant application of biosensors derived from this compound is the real-time monitoring of proteolytic events within complex biological milieu, such as cell cultures, tissue extracts, or wound fluid. researchgate.net The ability to measure enzyme activity directly in its native environment provides crucial insights into dynamic biological processes.
For example, peptide-based FRET sensors have been integrated into microfluidic chips to monitor protease activity in small sample volumes. researchgate.net In one application, fluorogenic sensors were conjugated to polymer films on the surface of microfluidic channels. When these films were exposed to liquid from murine infected wounds, an increase in fluorescence was observed, demonstrating their capacity to report on protease activity levels in a complex biological sample. researchgate.net This approach holds promise for developing diagnostic tools for monitoring wound healing, where excessive protease activity can be detrimental. researchgate.net
Furthermore, FRET-based biosensors have been employed to analyze protease secretion from single cells. By using microfluidic platforms, the activity of secreted enzymes like MMPs can be monitored in real-time, providing a highly sensitive method for cellular analysis. mdpi.com These advanced biosensing strategies, which rely on the foundational chemistry of fluorogenic amino acids like that provided by this compound, are paving the way for more dynamic and in-context understanding of enzyme function in health and disease. mdpi.comgoogle.com
| Biosensor Platform | Target Environment | Analyte | Key Finding | Reference |
|---|---|---|---|---|
| Microfluidic chip with fluorogenic nanofilms | Murine infected wound fluid | Protease activity | Demonstrated real-time detection of elevated protease levels in a complex biological sample. | researchgate.net |
| FRET-based biosensor in microfluidic platform | Single-cell secretions | Secreted MMP-2 activity | Enabled rapid, simple, and sensitive detection of protease activity at the single-cell level. | mdpi.com |
Advanced and Emerging Research Applications
Engineering of Novel Luminescent Constructs
The unique properties of Fmoc-Lys(Mca)-OH make it instrumental in the creation of sophisticated molecular tools designed for sensitive detection and analysis in biological systems.
A significant advanced application of this compound is in the synthesis of lanthanide-based luminescent proteins. chempep.comscientificlabs.co.uk These constructs are engineered using native chemical ligation (NCL), a powerful technique that allows for the joining of two unprotected peptide fragments to form a larger, single protein. researchgate.net The NCL process requires one peptide segment to possess a C-terminal thioester, which can be challenging to synthesize as the necessary chemical conditions can degrade sensitive functional groups. researchgate.net
Research has demonstrated that the Lys(Mca) group within the this compound building block is stable under the hydrogen fluoride (B91410) (HF) cleavage conditions used to generate the required peptide thioester fragments. chempep.comsigmaaldrich.com This stability is crucial, as it ensures the integrity of the fluorescent Mca group throughout the multi-step synthesis. By incorporating this amino acid, researchers can successfully assemble large, complex proteins that feature both the unique, long-lived luminescence properties of lanthanide ions and the fluorescent reporting capabilities of the Mca group, opening new avenues for highly sensitive bioassays. nih.gov
Contribution to Activity-Based Probes and Chemical Biology Tools
This compound is a cornerstone in the development of probes that allow for the functional study of enzymes, providing insights into their activity rather than just their presence.
This compound plays a pivotal, albeit indirect, role in the creation of fluorogenic probes for monitoring enzyme activity, particularly for proteases. chemimpex.comresearchgate.net These probes are typically synthetic peptides designed as substrates for a specific enzyme and operate on the principle of Fluorescence Resonance Energy Transfer (FRET). nih.gov
The synthesis involves incorporating this compound into the peptide sequence, where the Mca group functions as the fluorophore. scientificlabs.co.uksigmaaldrich.com A corresponding quencher molecule, such as Dabcyl or a 2,4-dinitrophenyl (Dnp) group, is incorporated on the opposite side of the enzyme's recognition and cleavage site. scientificlabs.co.uknih.gov In the intact peptide probe, the proximity of the quencher suppresses the fluorescence of the Mca group. nih.gov Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence. This "turn-on" signal provides a direct and real-time measurement of the target enzyme's activity. nih.gov This method is fundamental to studying enzyme kinetics and creating tools for chemical biology. researchgate.netscispace.com
Implications in Pharmaceutical Research and Drug Discovery
The tools and constructs enabled by this compound have direct and significant implications for the development of new medicines.
The fluorogenic enzyme assays described above are widely used in high-throughput screening (HTS) to identify and evaluate potential drug candidates that can inhibit or modulate the activity of a target enzyme. chemimpex.com Beyond screening, this compound facilitates the rational design of highly specific therapeutic agents.
A notable example is its use in the synthesis of heterotrimeric triple-helical peptide inhibitors designed to target specific matrix metalloproteinases (MMPs), a class of enzymes implicated in cancer and other diseases. scispace.com Researchers have used this compound to build complex peptide structures that act as selective inhibitors for enzymes like MMP-13 and MT1-MMP. scispace.com The ability to create such precisely engineered molecules allows for the detailed evaluation of inhibitor selectivity and potency, which is a critical step in the development of targeted therapies that minimize off-target effects. chemimpex.comscispace.com
Future Directions and Interdisciplinary Research Frontiers
The versatility of this compound suggests its continued and expanded use in cutting-edge research. Future work will likely focus on creating more complex, multi-functional probes that can report on multiple cellular events simultaneously. The stability of the Mca group and its compatibility with robust synthesis techniques enable its integration into increasingly sophisticated molecular systems.
An emerging interdisciplinary frontier is the application of this compound in materials science. For instance, this compound has been used to create fluorescently-labeled bioactive peptide conjugates for coating titanium implants. uakron.edu These fluorescent analogs allow researchers to track the behavior of the bioactive coating and study the processes of bone growth and osseointegration at the molecular level. Such applications, which merge peptide chemistry with materials engineering and medicine, highlight the broad potential of this compound to contribute to novel diagnostics, advanced therapeutic strategies, and the development of next-generation biomaterials. chemimpex.comuakron.edu
Q & A
Q. What are the optimal synthesis conditions for Fmoc-Lys(Mca)-OH in solid-phase peptide synthesis (SPPS)?
this compound is synthesized using benzotriazole-mediated coupling under microwave-enhanced conditions. The methodology involves reacting Mca-Bt (7-methoxycoumarin-4-yl acetyl benzotriazole) with Fmoc-Lys-OH in a two-step process, achieving a 52% yield over both steps. Critical parameters include maintaining anhydrous conditions, using DMF as a solvent, and activating with HOBt/DIC for efficient coupling . Validation of synthesis success requires HPLC (>98% purity) and mass spectrometry (MS) to confirm molecular weight (expected [M+H]+: 521.5 g/mol).
Q. How can this compound be purified to ensure high purity for peptide labeling applications?
Post-synthesis purification is performed via reverse-phase HPLC using a C18 column. A gradient of 10–90% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 30 minutes effectively separates this compound from byproducts. Lyophilization yields a stable powder, which should be stored at -20°C in desiccated conditions to prevent hydrolysis of the Mca group .
Q. What are the primary applications of this compound in peptide chemistry?
This derivative is used to introduce fluorescent 7-methoxycoumarin-4-yl acetyl (Mca) labels into peptides during SPPS. The Mca group serves as a fluorescence donor in Förster resonance energy transfer (FRET) assays, enabling real-time monitoring of protease activity or protein interactions .
Advanced Research Questions
Q. How does the Mca group in this compound influence peptide solubility and stability during SPPS?
The Mca group introduces hydrophobicity, which can reduce peptide solubility in aqueous buffers. To mitigate aggregation:
- Use polar solvents like DMSO (5–10%) in coupling steps.
- Incorporate solubilizing tags (e.g., PEG linkers) adjacent to the Mca-modified lysine. Stability studies show the Mca group is stable under standard SPPS conditions (20% piperidine in DMF) but degrades in prolonged exposure to UV light (>4 hours). Store protected from light during synthesis .
Q. What strategies resolve contradictions in fluorescence quenching efficiency when using this compound in FRET pairs?
Mca’s fluorescence is quenched by Dabcyl or Dnp groups. However, inconsistent quenching may arise from:
- Spatial orientation : Ensure the FRET pair (e.g., Mca/Dabcyl) is positioned ≤10 Å apart.
- Synthesis artifacts : Verify coupling efficiency via LC-MS to rule out incomplete Mca incorporation.
- Environmental factors : Adjust buffer pH (6.5–7.5) to minimize Mca ionization, which alters fluorescence intensity .
Q. How can this compound be integrated into studies of post-translational modifications (PTMs)?
The Mca group mimics acetylated lysine residues, making it useful for studying PTMs like acetylation or malonylation. For example, this compound can replace Fmoc-Lys(succinyl)-OH in synthesizing malonylated peptide substrates to investigate sirtuin enzyme kinetics .
Methodological Considerations
Q. What analytical techniques validate the incorporation of this compound into peptides?
Q. How are stability issues addressed when using this compound in animal studies?
In vivo, Mca’s fluorescence is quenched by blood components. To enhance stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
